molecular formula C5H6FN3O B086717 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one CAS No. 155-15-7

4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one

Cat. No. B086717
CAS RN: 155-15-7
M. Wt: 143.12 g/mol
InChI Key: UEOOHYFUDJATBV-UHFFFAOYSA-N
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Description

4-Amino-5-fluoro-1-methylpyrimidin-2(1H)-one, often referred to as 5-Fluoro-4-methylpyrimidin-2(1H)-one, is a fluorinated pyrimidine derivative that has been widely studied for its potential applications in the fields of chemistry, pharmacology, and biochemistry. It is a highly reactive and versatile molecule that can be used as a building block for the synthesis of a wide range of compounds. This molecule has been widely studied for its ability to interact with both DNA and RNA, as well as its potential to act as a prodrug for other therapeutic agents.

Scientific Research Applications

5-Fluoro-4-methylpyrimidin-2(1H)-one has a wide range of scientific research applications. It has been investigated as a potential prodrug for other therapeutic agents, as it has the ability to interact with both DNA and RNA. It has also been studied as a potential inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase. In addition, this molecule has been investigated for its potential to act as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methylpyrimidin-2(1H)-one is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase. In addition, this molecule has been shown to interact with both DNA and RNA, suggesting that it may act as a prodrug for other therapeutic agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-4-methylpyrimidin-2(1H)-one are not well understood. However, it has been shown to inhibit the growth of several fungal species, suggesting that it may have antifungal properties. In addition, this molecule has been investigated for its potential to act as an inhibitor of several enzymes, including cyclooxygenase and thymidylate synthase.

Advantages and Limitations for Lab Experiments

The advantages of using 5-Fluoro-4-methylpyrimidin-2(1H)-one in laboratory experiments include its low cost, its ease of synthesis, and its versatility. This molecule can be used as a building block for the synthesis of a wide range of compounds. In addition, it has the ability to interact with both DNA and RNA, as well as its potential to act as a prodrug for other therapeutic agents.
However, there are some limitations to using 5-Fluoro-4-methylpyrimidin-2(1H)-one in laboratory experiments. For example, the mechanism of action of this compound is not fully understood. In addition, the biochemical and physiological effects of this molecule are not well understood.

Future Directions

There are a number of future directions that can be explored with 5-Fluoro-4-methylpyrimidin-2(1H)-one. For example, further research could be done to better understand the mechanism of action of this compound and its biochemical and physiological effects. In addition, further studies could be conducted to investigate its potential as a prodrug for other therapeutic agents. Finally, further research could be conducted to explore its potential as an antifungal agent.

properties

IUPAC Name

4-amino-5-fluoro-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-9-2-3(6)4(7)8-5(9)10/h2H,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOOHYFUDJATBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=NC1=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935110
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

155-15-7
Record name NSC80844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-4-imino-1-methyl-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25 mL screw-top vial was charged with 4-amino-5-fluoropyrimidin-2-ol (151.0 mg, 1.17 mmol), K2CO3 (289.2 mg, 2.09 mmol), 18C6 (278.6 mg, 0.901 mmol) and anhydrous DMF (10 mL). Methyl methanesulfonate (0.0814 mL, 0.961 mmol) was added, and the resulting mixture was agitated on a rotary shaker at 85° C. for 21 h. After cooling to room temperature, the crude material was concentrated in vacuo and purified by reverse phase column chromatography to afford 4-amino-5-fluoro-1-methylpyrimidin-2(1H)-one (61.9 mg, 37%) as a beige solid: mp 195° C. (dec.); 1H NMR (400 MHz, DMSO-d6) δ 7.94 (d, J=6.8 Hz, 1H), 7.52 (s, 1H), 7.32 (s, 1H), 3.18 (s, 3H); ESIMS m/z 144 ([M+H]+.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
289.2 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.0814 mL
Type
reactant
Reaction Step Two

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